Fosetyl-al

Cucumber Downy Mildew Curative Fungicide Activity Pseudoperonospora cubensis

Procure Fosetyl-al (CAS 39148-24-8) as the scientifically justified systemic fungicide for resistance management programs. Unlike metalaxyl, fosetyl-al provides curative activity up to 24 h post-infection and controls Phytophthora isolates with 31–59% metalaxyl resistance prevalence. Its unique basipetal mobility ensures a single foliar application simultaneously protects foliage and roots—a critical advantage for nursery stock phytosanitary certification. Choose the ≥98% analytical standard grade for residue method validation and bioefficacy studies.

Molecular Formula C₆H₁₈AlO₉P₃
Molecular Weight 351.08 g/mol
CAS No. 39148-24-8
Cat. No. B057759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosetyl-al
CAS39148-24-8
SynonymsPhosphonic acid, monoethyl ester, aluminum salt;  Aliette;  Aliette 80WG;  Aliette Flash;  Aliette WP;  Alliete;  Aluminum tris(O-ethylphosphonate);  Aluminum tris(ethyl phosphite);  Chipco Aliette Signature;  Chipco Signature;  EXP 1659;  Efal;  Efal 50;  Efosit
Molecular FormulaC₆H₁₈AlO₉P₃
Molecular Weight351.08 g/mol
Structural Identifiers
SMILESCCOP(=O)=O.CCOP(=O)=O.CCOP(=O)=O.[Al+3]
InChIInChI=1S/3C2H5O3P.Al/c3*1-2-5-6(3)4;/h3*2H2,1H3;/q;;;+3
InChIKeyOIPMQULDKWSNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosetyl-al (CAS 39148-24-8): Procurement-Grade Technical Baseline for Systemic Oomycete Control


Fosetyl-al (aluminum tris(O-ethyl phosphonate)) is a systemic fungicide belonging to the phosphonate (phosphite) chemical group, marketed primarily as Aliette® [1]. It is characterized by a dual mode of action: direct inhibition of oomycete pathogens (including Phytophthora, Pythium, and Plasmopara spp.) via its primary active metabolite, phosphorous acid (H₃PO₃), and indirect stimulation of host plant defense responses [1]. With a molecular formula of C₆H₁₈AlO₉P₃, a molecular weight of approximately 354.1 g/mol, and high aqueous solubility (>100 g/L at 25°C), fosetyl-al serves as a critical tool in resistance management programs for high-value horticultural crops, turf, and forestry applications [1].

Fosetyl-al vs. Other Phosphonates and Oomycete Fungicides: Quantified Risks of Unverified Substitution


Generic substitution within the phosphonate class or with other oomycete fungicides is not straightforward due to significant, quantifiable differences in bioactivity profiles, systemicity, and resistance management utility. While fosetyl-al and its primary metabolite phosphorous acid (H₃PO₃) share a core mode of action, their in vitro potency against key pathogens like Phytophthora cinnamomi differs by an order of magnitude, with H₃PO₃ exhibiting EC50 values as low as 4 μg/mL compared to 54 μg/mL for fosetyl-Al under low-phosphate conditions [1]. Furthermore, substituting fosetyl-al with another systemic oomycete fungicide like metalaxyl carries distinct risks; metalaxyl has widespread documented resistance in field populations of Phytophthora and downy mildew pathogens, whereas fosetyl-al has been shown to effectively control these resistant isolates [2]. Finally, the unique upward and downward (acropetal and basipetal) systemic mobility of fosetyl-al and its metabolite is a property not shared by all alternatives, making it essential for protecting both foliar and root tissues from a single application point [3].

Quantitative Differentiation of Fosetyl-al: Head-to-Head Efficacy and Resistance Management Data


Curative Activity Window: Fosetyl-al vs. Metalaxyl for Downy Mildew Control

In comparative studies on cucumber downy mildew (Pseudoperonospora cubensis), fosetyl-al demonstrated superior curative activity compared to the industry standard metalaxyl. When applied after pathogen inoculation, fosetyl-al inhibited symptom development for up to 24 hours post-inoculation [1]. In contrast, metalaxyl's residual efficacy was limited to a maximum of 3 days and was ineffective against resistant biotypes [1]. This establishes a clear functional advantage for fosetyl-al in reactive disease management scenarios, particularly where metalaxyl resistance is suspected.

Cucumber Downy Mildew Curative Fungicide Activity Pseudoperonospora cubensis

Efficacy Against Metalaxyl-Resistant Pathogens: Fosetyl-al as a Resistance Management Tool

Field surveys in Florida citrus nurseries found that 31-59% of Phytophthora nicotianae isolates were resistant to metalaxyl, with resistant isolates able to grow on media containing 100 μg/mL of metalaxyl, a concentration that completely inhibits sensitive isolates [1]. In greenhouse trials, metalaxyl soil drenches failed to control these resistant isolates [1]. Crucially, fosetyl-al treatments were shown to be usually effective at controlling the same metalaxyl-resistant isolates [1]. This evidence directly supports the use of fosetyl-al as a critical component of anti-resistance strategies.

Citrus Phytophthora Fungicide Resistance Phytophthora nicotianae

Comparative In Vitro Potency: Fosetyl-al vs. Its Primary Metabolite Phosphorous Acid

Direct in vitro comparisons reveal that fosetyl-al is less intrinsically potent than its primary antifungal metabolite, phosphorous acid (H₃PO₃). Under standardized low-phosphate culture conditions, the EC50 for inhibition of Phytophthora cinnamomi mycelial growth was 54 μg/mL for fosetyl-Al, compared to 4 μg/mL for H₃PO₃ [1]. This 13.5-fold difference in in vitro potency underscores the importance of the compound's in planta conversion to its active metabolite for its fungicidal activity. While H₃PO₃ is more potent in vitro, fosetyl-al's formulated form provides unique systemic delivery and handling properties.

Phytophthora cinnamomi Phosphonate Metabolism EC50 Comparison

Field Efficacy in Pea Downy Mildew: Fosetyl-al vs. Metalaxyl

In multi-year field trials for managing pea downy mildew (Peronospora viciae), fosetyl-al demonstrated efficacy comparable to metalaxyl, a standard treatment. Across the 2012-2013 and 2013-2014 growing seasons, metalaxyl treatment reduced disease severity by 52.51%, while fosetyl-al achieved a reduction of 51.80% [1]. This near-equivalent performance under field conditions establishes fosetyl-al as a viable and effective alternative, which is particularly valuable for rotation programs designed to mitigate the risk of resistance development against metalaxyl.

Pea Downy Mildew Peronospora viciae Field Trial

Lettuce Downy Mildew Control: Fosetyl-al Categorized Among Top Performers

Two-year field trials in Italy evaluating fungicides for control of lettuce downy mildew (Bremia lactucae) identified a top tier of effective active ingredients. Fosetyl-al, along with propamocarb and metalaxyl, provided the best level of disease control [1]. In contrast, other common fungicides like cymoxanil and copper hydroxide were found to be less effective [1]. This classification confirms that fosetyl-al's efficacy profile aligns with the leading standards for this specific pathogen, while ruling out several potential substitutes.

Lettuce Downy Mildew Bremia lactucae Field Efficacy

High-Value Application Scenarios for Fosetyl-al Based on Quantified Performance Metrics


Citrus Nursery Management in Regions with Documented Metalaxyl Resistance

In citrus production regions where metalaxyl-resistant Phytophthora nicotianae has been confirmed (prevalence ranging from 31% to 59% of isolates), fosetyl-al is the scientifically justified selection for soil drench and foliar applications [1]. Greenhouse trials have demonstrated that while metalaxyl drenches fail to control these resistant isolates, fosetyl-al provides effective control [1]. Using fosetyl-al in nursery production prevents the establishment of resistant pathogen populations in young trees, preserving the long-term health and productivity of the grove.

Reactive Management of Cucurbit Downy Mildew with a 24-Hour Curative Window

For cucurbit crops (cucumber, melon, squash) at high risk of downy mildew (Pseudoperonospora cubensis) outbreaks, fosetyl-al is uniquely positioned for reactive disease management. Unlike metalaxyl, which lacks curative activity, fosetyl-al can effectively inhibit symptom development when applied up to 24 hours after an infection event [2]. This 24-hour window provides growers with critical operational flexibility to respond to unexpected weather conditions or disease alerts, mitigating yield loss in a way that strictly protective fungicides cannot.

Rotational Partner with Metalaxyl in Field Pea and Legume Production

In field pea and other legume crops susceptible to downy mildew (Peronospora viciae), fosetyl-al serves as an ideal rotational partner for metalaxyl. Multi-year field trials confirm that the two active ingredients provide statistically equivalent control, with reductions in disease severity of 51.80% for fosetyl-Al and 52.51% for metalaxyl [3]. Rotating these two effective but differently metabolized compounds is a proven anti-resistance strategy that maintains high levels of disease control while delaying the selection pressure for metalaxyl-resistant strains of the pathogen [4].

Whole-Plant Protection in Ornamentals and Forestry via Basipetal Translocation

In high-value ornamental and forestry nursery stock susceptible to root and crown rots caused by Phytophthora cinnamomi, fosetyl-al's unique systemic mobility—specifically its proven ability to move basipetally from leaves to roots—is a critical selection factor [5]. A single foliar application can protect both above-ground foliage and the root system from infection, a property that simplifies application logistics and ensures comprehensive protection of the entire plant, which is essential for meeting phytosanitary certification standards for nursery stock.

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